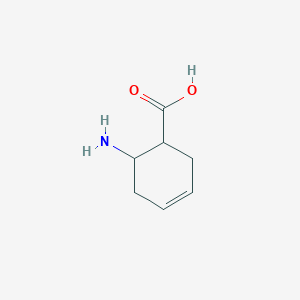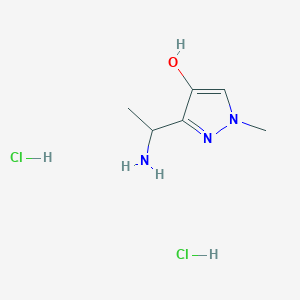
3-(1-aminoethyl)-1-methyl-1H-pyrazol-4-ol dihydrochloride
Übersicht
Beschreibung
3-(1-aminoethyl)-1-methyl-1H-pyrazol-4-ol dihydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Wirkmechanismus
Target of Action
The primary targets of 3-(1-aminoethyl)-1-methyl-1H-pyrazol-4-ol dihydrochloride, also known as Y-27632, are the Rho-associated coiled-coil forming protein serine/threonine kinases (ROCK1 and ROCK2) . These kinases play a crucial role in various cellular processes such as cell contraction, motility, proliferation, and apoptosis .
Mode of Action
Y-27632 acts as a selective and ATP competitive inhibitor of ROCK1 and ROCK2 . It competes with ATP for binding to the catalytic site of these kinases, thereby inhibiting their activity . This inhibition leads to a decrease in the phosphorylation of myosin light chain (MLC), which in turn reduces smooth muscle contractions .
Biochemical Pathways
The inhibition of ROCK kinases by Y-27632 affects several biochemical pathways. It blocks the RhoA-induced formation of stress fibers in hepatic stellate cells . It also diminishes the dissociation-induced apoptosis, thus increasing the survival rate of human embryonic stem cells . Furthermore, Y-27632 has been shown to reduce the increase of inflammatory cytokines after reperfusion, preventing the development of acute renal failure .
Result of Action
The molecular and cellular effects of Y-27632’s action are diverse. It promotes skeletal myogenic differentiation of MESP1+ mesoderm . It also suppresses tumor cell invasion and has anti-nociceptive and cardioprotective effects . In stem cell research, Y-27632 has been used to increase the survival rate of human embryonic stem cells undergoing cryopreservation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Y-27632. For instance, the compound is sensitive to light and air, and impurities can occur as a result of air oxidation or due to metabolism by microbes . Therefore, it is recommended to store the compound under desiccating conditions at -20°C . Furthermore, the biological environment, such as the presence of other signaling molecules, can also affect the compound’s action and efficacy .
Biochemische Analyse
Biochemical Properties
3-(1-aminoethyl)-1-methyl-1H-pyrazol-4-ol dihydrochloride inhibits both ROCK1 and ROCK2 isoforms by competing with ATP for binding to the catalytic site . This compound has been shown to significantly improve the attachment and proliferation of primary cells, such as human corneal endothelial cells .
Cellular Effects
The compound has been shown to have significant effects on various types of cells. For instance, it has been found to increase the survival rate of human embryonic stem cells and improve cloning efficiency . It also has been shown to inhibit the kinase activity of both ROCK-I and ROCK-II in vitro .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the catalytic site of ROCK kinases, thereby inhibiting their activity . This inhibition is competitively reversed by ATP, indicating that the compound binds to the catalytic site to inhibit the kinases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For instance, a non-significant pro-survival effect was detected during regular cellular passage when cells were pre-treated with this compound, an effect that became more evident during cryopreservation .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not clear from the search results. Given its role as a ROCK inhibitor, it is likely to be involved in pathways related to cell migration, proliferation, and apoptosis .
Transport and Distribution
It is known to be cell-permeable , suggesting that it can freely diffuse across cell membranes.
Subcellular Localization
The subcellular localization of this compound is not specified in the search results. Given its role as a ROCK inhibitor, it is likely to be localized in areas where ROCK kinases are present, such as the cytoplasm .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-aminoethyl)-1-methyl-1H-pyrazol-4-ol dihydrochloride typically involves the reaction of 1-methyl-1H-pyrazol-4-ol with an appropriate aminoethylating agent under controlled conditions. One common method involves the use of 1-methyl-1H-pyrazol-4-ol and 1-aminoethyl chloride hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-aminoethyl)-1-methyl-1H-pyrazol-4-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The aminoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific conditions like acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-(1-aminoethyl)-1-methyl-1H-pyrazol-4-ol dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Y-27632: A well-known Rho-associated protein kinase inhibitor with a similar aminoethyl group.
7-(3-(1-aminoethyl)-1-pyrrolidinyl) derivatives: These compounds have similar structural features and are studied for their antibacterial properties.
Uniqueness
3-(1-aminoethyl)-1-methyl-1H-pyrazol-4-ol dihydrochloride is unique due to its specific pyrazole structure and the presence of both aminoethyl and methyl groups. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
3-(1-aminoethyl)-1-methylpyrazol-4-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.2ClH/c1-4(7)6-5(10)3-9(2)8-6;;/h3-4,10H,7H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIKXOFQXQQTRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1O)C)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138425-61-1 | |
| Record name | 3-(1-aminoethyl)-1-methyl-1H-pyrazol-4-ol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



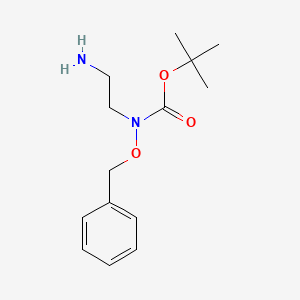
![rel-(1R,2R,4S,5S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B3252032.png)
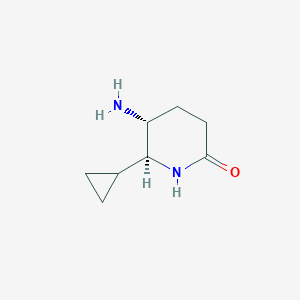
![6-(o-Tolyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B3252047.png)

![(3aS,4R,6aR)-tert-butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B3252057.png)

![3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B3252071.png)
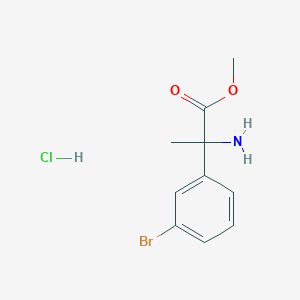

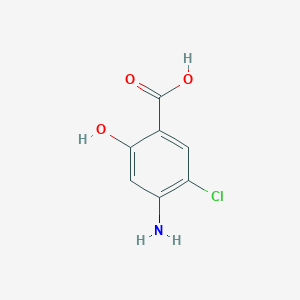
![Ethyl 8-(((trifluoromethyl)sulfonyl)oxy)-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B3252112.png)
